
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea, also known as CF3, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine and biology. This compound has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and the growth of cancer cells, as well as an increase in the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and the growth of cancer cells. N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea has also been shown to increase the activity of certain neurotransmitters in the brain, leading to improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in large quantities, allowing for large-scale experiments to be conducted. However, N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea can be difficult to work with due to its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea. One area of focus is the development of new drugs based on N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of focus is the study of N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea's mechanism of action, which could lead to a better understanding of how the compound works and how it can be used in medicine and biology. Additionally, further research is needed to explore the potential limitations and challenges associated with using N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea in lab experiments, as well as potential solutions to these challenges.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with phosgene and 3-chloroaniline. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and improved over the years, allowing for the production of N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine and biology. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. N-(3-chlorophenyl)-N'-(4-fluoro-3-nitrophenyl)urea has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXICXKSNPZUYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

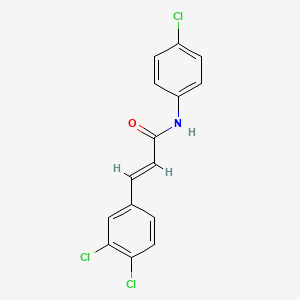
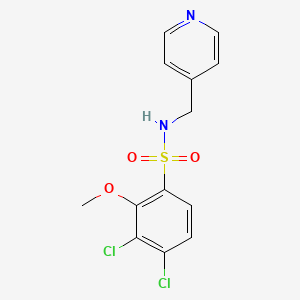
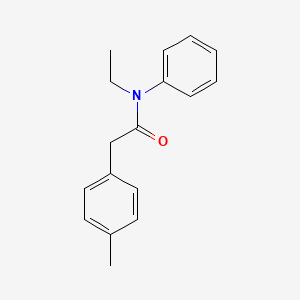
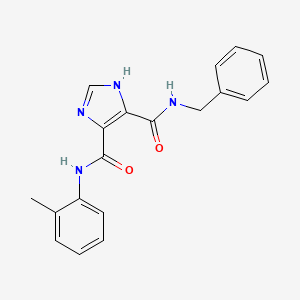

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)
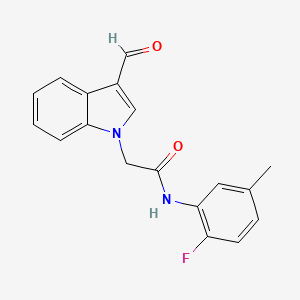
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)